molecular formula C16H16N2O2S2 B2684956 6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1030131-30-6

6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2684956
CAS No.: 1030131-30-6
M. Wt: 332.44
InChI Key: BLPHAJWVPNYQIK-UHFFFAOYSA-N
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Description

6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine family This compound features a benzothiadiazine ring system, which is known for its diverse pharmacological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the following steps:

  • Formation of the Benzothiadiazine Ring: : The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with carbon disulfide and an appropriate alkylating agent under basic conditions.

  • Introduction of the Methyl Group: : The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

  • Attachment of the 3-Methylbenzylthio Group: : The final step involves the nucleophilic substitution reaction where the benzothiadiazine ring is treated with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzothiadiazine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced sulfur compounds.

    Substitution: Various substituted benzothiadiazine derivatives depending on the substituent introduced.

Scientific Research Applications

6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic with a similar benzothiadiazine structure but different substituents.

    Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, widely used in the treatment of hypertension.

    Benzothiadiazine Derivatives: Various derivatives with different substituents that exhibit diverse pharmacological activities.

Uniqueness

6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-methylbenzylthio group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-3-[(3-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-11-4-3-5-13(8-11)10-21-16-17-14-9-12(2)6-7-15(14)22(19,20)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPHAJWVPNYQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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